molecular formula C11H10N2O2 B3071711 4-(2-methyl-1H-imidazol-1-yl)benzoic acid CAS No. 101184-11-6

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Cat. No.: B3071711
CAS No.: 101184-11-6
M. Wt: 202.21 g/mol
InChI Key: MESQWWFGNOQOMI-UHFFFAOYSA-N
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Description

Significance of Imidazole-Benzoic Acid Architectures in Contemporary Chemical Research

Molecular architectures that combine an imidazole (B134444) (or its derivatives like benzimidazole) and a benzoic acid functional group are of significant interest in modern chemistry, particularly in the design of coordination polymers and metal-organic frameworks. researchgate.netiucr.org The importance of these structures stems from the complementary nature of their functional groups.

The carboxylic acid group is a versatile coordination site that can deprotonate and bind to metal ions in several modes, including monodentate, bidentate chelating, and bridging fashions. This flexibility allows it to link metal centers into diverse structural motifs. researchgate.net Simultaneously, the imidazole ring contains a sp²-hybridized nitrogen atom that acts as an excellent coordination site for a wide range of metal ions. mdpi.com

This dual functionality enables imidazole-benzoic acid ligands to act as robust linkers in the self-assembly of extended crystalline networks. iucr.orgnih.gov The resulting MOFs and CPs often exhibit intriguing topologies and potential applications in fields such as:

Gas Storage and Separation: The porous nature of many of these frameworks allows for the selective adsorption of gases. nih.gov

Luminescence: The organic linkers can impart fluorescent properties to the materials, which can be modulated by the choice of metal ion, making them suitable for chemical sensing applications. researchgate.net

Catalysis: The metal centers within the frameworks can act as catalytic sites, and the porous structure can allow for size-selective catalysis. researchgate.net

The rigidity and defined geometry of the benzene (B151609) and imidazole rings, combined with the flexible coordination of the carboxylate group, provide chemists with a powerful toolset for crystal engineering, enabling the rational design of materials with targeted properties and functions. nih.gov

Overview of Research Trajectories for 4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

While extensive research exists for the parent compound 4-(imidazol-1-yl)benzoic acid, the specific research trajectories for this compound are focused on its role as a modified organic linker for the synthesis of novel coordination polymers. The introduction of the methyl group at the 2-position of the imidazole ring is a strategic chemical modification intended to fine-tune the properties of the resulting materials.

Research on analogous ligands provides insight into the primary research directions. For example, studies using the related ligand 3-(2-methyl-1H-imidazol-1-yl)propanoate have shown that it readily forms crystalline coordination polymers with zinc(II) ions upon synthesis. chemrxiv.org This indicates a strong tendency for the 2-methyl-imidazole moiety to participate in framework construction. Similarly, the related bis-imidazole ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, has been successfully used to construct a variety of coordination polymers with complex topologies and interesting photoluminescent properties. mdpi.com

Based on these related studies, the main research trajectory for this compound involves its utilization as a building block to:

Synthesize new Metal-Organic Frameworks and Coordination Polymers: Researchers use this ligand in combination with various metal salts (e.g., zinc, copper, cobalt) under solvothermal conditions to generate novel crystalline materials. mdpi.comchemrxiv.org

Investigate Steric and Electronic Effects: The primary goal is to study how the methyl group influences the resulting framework's structure, topology, and physical properties compared to materials made with the non-methylated parent ligand.

Develop Functional Materials: The synthesized materials are typically characterized for potential applications in areas such as selective gas adsorption, luminescence-based sensing, and heterogeneous catalysis.

Structural Features and Coordination Potential of the this compound Ligand

The structural characteristics and coordination potential of this compound are dictated by its constituent parts: the benzoic acid group, the 2-methyl-imidazole ring, and the linkage between them. While a specific crystal structure determination for this exact compound is not publicly available, a detailed analysis can be made based on the well-documented structure of its parent compound, 4-(imidazol-1-yl)benzoic acid, and the known effects of methylation. researchgate.netnih.gov

The parent molecule, 4-(imidazol-1-yl)benzoic acid, features a twisted conformation where the imidazole and benzene rings are not coplanar. The dihedral angle between the planes of the two rings is approximately 14.5°. researchgate.netnih.gov In the solid state, these molecules are linked into chains and sheets by intermolecular hydrogen bonds, primarily O—H···N interactions between the carboxylic acid group of one molecule and the non-coordinating nitrogen of the imidazole ring of a neighboring molecule. researchgate.netnih.gov

Crystal Data for 4-(imidazol-1-yl)benzoic acid researchgate.netnih.gov
Parameter Value
Chemical Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 4.1443 (11) Å
b 6.6561 (19) Å
c 15.706 (4) Å
β 101.023 (7)°
Volume 425.3 (2) ų
Dihedral Angle 14.5 (1)°

The introduction of a methyl group at the C2 position of the imidazole ring in this compound introduces two key modifications:

Steric Influence: The methyl group provides steric bulk near one of the potential nitrogen coordination sites. This can influence the dihedral angle between the rings and affect how the ligand packs in a crystal lattice or coordinates to a metal center, potentially leading to different framework topologies than its non-methylated counterpart.

Electronic Effect: The methyl group is weakly electron-donating, which can slightly increase the basicity of the nearby nitrogen atom, potentially altering its coordination strength with metal ions.

The coordination potential of the ligand is robust. It possesses two primary binding domains:

Carboxylate Group: Upon deprotonation, the -COO⁻ group can coordinate to metal ions in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using both oxygen atoms), often acting as a bridge between two or more metal centers.

Imidazole Nitrogen: The sp²-hybridized nitrogen atom at the 3-position of the imidazole ring is a strong Lewis base and serves as a primary coordination site for metal ions.

This dual-coordination capability allows this compound to function as a versatile linker, capable of connecting metal ions into stable, extended networks with diverse architectures. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQWWFGNOQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269139
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
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Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-11-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Direct Synthesis Routes to 4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

The direct formation of the N-aryl bond between the 2-methylimidazole (B133640) and benzoic acid moieties is a key step in the synthesis of the target molecule. Catalytic methods, particularly copper-catalyzed cross-coupling reactions, are prominent in this regard.

Catalytic Arylation Approaches of Nitrogen-Containing Heterocycles with Aryl Halides

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, provides a direct route to N-aryl heterocyles. researchgate.net This methodology can be applied to the synthesis of this compound by coupling 2-methylimidazole with a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid.

The general reaction scheme involves the use of a copper catalyst, often in the form of copper(I) salts like CuI, and a ligand to facilitate the coupling. Diamine ligands have been shown to be effective in promoting the N-arylation of various nitrogen heterocycles, including imidazoles. organic-chemistry.org The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and in a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

ReactantsCatalyst/LigandBaseSolventTemperatureProduct
2-Methylimidazole, 4-Iodobenzoic acidCuI / Diamine LigandK₂CO₃DMFHighThis compound
2-Methylimidazole, 4-Bromobenzoic acidCuI / Diamine LigandCs₂CO₃DMSOHighThis compound

This table presents a generalized representation of the catalytic arylation approach.

Multistep Synthetic Pathways Involving Precursors

An alternative to direct arylation involves a multistep sequence where the benzoic acid functionality is generated from a precursor group. A common strategy involves the use of a nitrile precursor, 4-(2-methyl-1H-imidazol-1-yl)benzonitrile, which is then hydrolyzed to the corresponding carboxylic acid.

This two-step process begins with the N-arylation of 2-methylimidazole with 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. This reaction is often more facile than the direct coupling with a halobenzoic acid. The subsequent hydrolysis of the nitrile group to a carboxylic acid can be achieved under acidic or basic conditions. tue.nl

Step 1: Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzonitrile

ReactantsBaseSolventProduct
2-Methylimidazole, 4-FluorobenzonitrileK₂CO₃DMSO4-(2-methyl-1H-imidazol-1-yl)benzonitrile

Step 2: Hydrolysis to this compound

ReactantConditionsProduct
4-(2-methyl-1H-imidazol-1-yl)benzonitrileH₂SO₄ (aq), heat or NaOH (aq), heatThis compound

Another multistep approach involves the reaction of 2-methylimidazole with 4-fluorobenzaldehyde (B137897) to form 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, followed by oxidation of the aldehyde group to a carboxylic acid using a suitable oxidizing agent like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). nih.govresearchgate.net

Functionalization and Derivatization of the this compound Scaffold

Further modification of the this compound scaffold allows for the fine-tuning of its properties for various applications. These modifications can be targeted at either the imidazole (B134444) ring or the benzoic acid group.

Modifications of the Imidazole Moiety for Structural and Electronic Tuning

The imidazole ring of N-arylimidazoles is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the nature of the aryl substituent. masterorganicchemistry.commasterorganicchemistry.com Potential modifications to the imidazole moiety of this compound could include halogenation (bromination or chlorination) at the C4 or C5 positions of the imidazole ring. These reactions would typically involve the use of an electrophilic halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Furthermore, the 2-methyl group itself could potentially be a site for functionalization. For instance, deprotonation with a strong base followed by reaction with an electrophile could lead to derivatives at the methyl position. However, such reactions would need to be carefully controlled to avoid competing reactions on the imidazole ring or the benzoic acid group.

Alterations of the Benzoic Acid Group (e.g., Esterification)

The carboxylic acid group of this compound is readily amenable to a variety of chemical transformations, with esterification being a common modification. For example, reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) can yield the corresponding ester. A direct synthesis of the methyl ester of the related compound, 4-(1H-imidazol-1-yl)benzoic acid, has been reported by reacting imidazole with methyl 4-fluorobenzoate (B1226621) in the presence of potassium carbonate. prepchem.com A similar approach could likely be used for the 2-methyl analog.

ReactantsBaseSolventProduct
2-Methylimidazole, Methyl 4-fluorobenzoateK₂CO₃DMSOMethyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Other derivatizations of the carboxylic acid group include conversion to amides, acid chlorides, and other functional groups, providing a wide range of possibilities for structural diversification.

Synthesis of Related Heterocyclic Benzoic Acid Derivatives

The synthetic strategies used for this compound can be extended to prepare a variety of related heterocyclic benzoic acid derivatives.

Benzimidazole (B57391) Derivatives: The condensation of o-phenylenediamine (B120857) with 4-aminobenzoic acid can yield 4-(1H-benzo[d]imidazol-2-yl)aniline, which can be further modified. rasayanjournal.co.inijrpc.com Alternatively, direct synthesis of 4-(1H-benzimidazol-1-yl)benzoic acid derivatives can be achieved through methods analogous to those used for their imidazole counterparts.

Triazole Derivatives: A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized, often starting from 4-hydrazinobenzoic acid which is then cyclized to form the triazole ring. nih.govrsc.orgresearchgate.net These compounds serve as examples of how different five-membered nitrogen-containing heterocycles can be linked to a benzoic acid moiety.

Heterocycle PrecursorBenzoic Acid PrecursorKey ReactionProduct
o-Phenylenediamine4-Aminobenzoic acidCondensation4-(1H-Benzo[d]imidazol-2-yl)aniline
1,2,4-Triazole4-Halobenzoic acidN-Arylation4-(1H-1,2,4-Triazol-1-yl)benzoic acid
4-Hydrazinobenzoic acidDialkyl-N-cyanoimidodithiocarbonateCyclization4-(1H-1,2,4-Triazol-1-yl)benzoic acid derivative

This table provides examples of synthetic routes to related heterocyclic benzoic acid derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid and Its Analogs

Single-Crystal X-ray Diffraction Studies on 4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid and Derivatives

Single-crystal X-ray diffraction provides definitive information on the molecular and crystal structure of a compound, including bond lengths, bond angles, and the arrangement of molecules in the solid state.

Elucidation of Molecular Conformation and Intermolecular Interactions

Studies on closely related analogs, such as 4-(Imidazol-1-yl)benzoic acid, offer valuable insights into the probable conformation of this compound. In the crystal structure of 4-(Imidazol-1-yl)benzoic acid, the molecule is not planar; the imidazole (B134444) and benzene (B151609) rings are twisted relative to each other, forming a dihedral angle of 14.5(1)°. researchgate.netnih.gov This non-planar conformation is a common feature in such bi-aryl systems.

The crystal packing is dominated by a network of hydrogen bonds. A significant intermolecular O—H⋯N hydrogen bond is observed, where the carboxylic acid proton interacts with the un-substituted nitrogen atom of the imidazole ring of an adjacent molecule. researchgate.netnih.gov This primary interaction links the molecules into chains. These chains are further interconnected into sheets by weaker C—H⋯O interactions involving hydrogen atoms from the rings and the carbonyl oxygen of the carboxylic acid group. researchgate.netnih.gov Similar intricate hydrogen-bonding networks, including O—H⋯N and C—H⋯O interactions, are also observed in the crystal structures of various benzimidazole-containing benzoic acid derivatives, highlighting the importance of these interactions in directing the supramolecular assembly. nih.govnih.govresearchgate.net

Table 1: Hydrogen-Bond Geometry in 4-(Imidazol-1-yl)benzoic acid (Å, °)

D—H···A D—H H···A D···A D—H···A
O1—H1···N2 0.82 1.83 2.645 (5) 178
C9—H9···O2 0.93 2.42 3.332 (6) 168

Source: Adapted from Zheng et al. (2011). researchgate.net

Analysis of Polymorphism and Crystallographic Diversities

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical aspect of solid-state chemistry. While specific studies on the polymorphism of this compound are not widely reported, extensive research on its analogs, particularly 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid, demonstrates significant crystallographic diversity.

At least three different polymorphs of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid have been identified: two monoclinic forms and one orthorhombic form. nih.govnih.goviucr.orgiucr.org These polymorphs arise from different molecular conformations and intermolecular packing arrangements, often influenced by crystallization conditions such as solvent and temperature. nih.goviucr.orgiucr.org For instance, the dihedral angle between the benzimidazole (B57391) and benzene rings can vary significantly, leading to different hydrogen-bonding patterns that stabilize the distinct crystal lattices. nih.goviucr.org This propensity for polymorphism in closely related structures suggests that this compound may also exhibit similar crystallographic diversities under different experimental conditions.

Table 2: Crystallographic Data for Polymorphs of an Analog, 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid

Parameter Polymorph 1 (Monoclinic) Polymorph 2 (Orthorhombic) Polymorph 3 (Monoclinic)
Crystal System Monoclinic Orthorhombic Monoclinic
Space Group P2₁/c P2₁2₁2₁ P2₁/c
a (Å) 10.435 (2) 5.6969 (15) 16.704 (3)
b (Å) 14.360 (3) 12.657 (3) 19.860 (3)
c (Å) 8.2922 (17) 17.604 (5) 15.343 (3)
β (°) 96.925 (3) 90 102.007 (3)
Volume (ų) 1233.5 (4) 1269.4 (6) 4978.5 (14)

Source: Adapted from Kuai & Cheng (2011). nih.govnih.goviucr.orgiucr.org

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, allowing for the identification of functional groups and structural features.

For this compound, the spectrum is a composite of vibrations from the carboxylic acid, the para-substituted benzene ring, and the 2-methyl-imidazole ring.

Carboxylic Acid Group: The most prominent bands for the carboxylic acid are the O-H stretching vibration, which appears as a very broad band typically in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding, and the sharp, intense C=O (carbonyl) stretching band, expected around 1700 cm⁻¹.

Aromatic and Heterocyclic Rings: C-H stretching vibrations of the benzene and imidazole rings are anticipated in the 3000-3150 cm⁻¹ range. sci.ammdpi.com The C=C and C=N stretching vibrations within the rings give rise to a series of bands between 1400 and 1650 cm⁻¹. sci.am

Methyl Group: The C-H stretching vibrations of the methyl group would appear just below 3000 cm⁻¹.

Substituent Modes: The C-N stretching vibrations are often coupled with other modes and can be found in the 1300-1400 cm⁻¹ region. sci.am Out-of-plane C-H bending vibrations for the para-substituted benzene ring typically produce a strong band in the 800-850 cm⁻¹ region.

Table 3: Predicted Major Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3150-3000 ν(C-H) Aromatic/Heterocyclic C-H Stretch
~3300-2500 ν(O-H) Carboxylic Acid O-H Stretch (broad)
~2950 ν(C-H) Methyl C-H Stretch
~1700 ν(C=O) Carbonyl Stretch
~1610, 1550, 1450 ν(C=C), ν(C=N) Ring Stretching Vibrations
~1350 ν(C-N) C-N Stretch
~850 δ(C-H) Para-substituted Benzene C-H Out-of-plane Bend

Note: ν = stretching, δ = bending. These are approximate values based on typical group frequencies. sci.amdocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a downfield chemical shift, typically above 12 ppm. The protons on the benzene ring will appear as two doublets in the aromatic region (approximately 7.5-8.2 ppm), characteristic of a 1,4-disubstituted pattern. The two protons on the imidazole ring would appear as distinct singlets (or narrow doublets due to long-range coupling) likely between 7.0 and 7.8 ppm. The methyl group protons (-CH₃) attached to the imidazole ring would give a sharp singlet at a more upfield position, around 2.3-2.5 ppm. iucr.org

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167-170 ppm. iucr.org The aromatic and imidazole carbons would resonate in the 115-150 ppm range. The carbon bearing the carboxylic acid group and the carbon attached to the imidazole nitrogen would be at the lower end of this range, while the other ring carbons would appear at slightly different shifts based on their electronic environment. The methyl carbon is the most shielded, expected to appear at approximately 14-17 ppm. iucr.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-COOH > 12 (broad s, 1H) ~168
Benzene-H (ortho to COOH) ~8.1 (d, 2H) ~131
Benzene-H (ortho to Imidazole) ~7.6 (d, 2H) ~125
Imidazole-H ~7.0-7.8 (2 x s, 1H each) ~120-140
Imidazole-CH₃ ~2.4 (s, 3H) ~15
Quaternary Carbons - ~130-150

Note: s = singlet, d = doublet. Shifts are estimates relative to TMS and can vary based on solvent. Data informed by analogous structures. iucr.orgresearchgate.net

Mass Spectrometry for Molecular Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 202. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (·OH): [M - 17]⁺, leading to a peak at m/z = 185.

Loss of the carboxyl group (·COOH): [M - 45]⁺, resulting in a fragment at m/z = 157. This corresponds to the 4-(2-methyl-1H-imidazol-1-yl)phenyl cation.

Decarboxylation: Loss of CO₂ from the molecular ion is less common but can occur, leading to a peak at m/z = 158.

Further fragmentation of the m/z = 157 ion could involve cleavage of the imidazole ring. The fragmentation of the benzoic acid moiety itself can lead to characteristic ions, such as the benzoyl cation [C₆H₅CO]⁺ at m/z = 105 and the phenyl cation [C₆H₅]⁺ at m/z = 77, although in this substituted case, the corresponding masses would be shifted. docbrown.info

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Structure Loss from Molecular Ion
202 [C₁₁H₁₀N₂O₂]⁺˙ Molecular Ion (M⁺˙)
185 [M - OH]⁺ ·OH (17 u)
157 [M - COOH]⁺ ·COOH (45 u)

Note: These are predicted major fragmentation pathways under EI conditions. docbrown.info

Coordination Chemistry and Metal Organic Framework Mof Design with 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Ligand Design Principles for Coordination Polymer and MOF Construction

The efficacy of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid as a ligand in the construction of coordination polymers stems from its inherent molecular design. It is a bifunctional organic linker possessing two distinct coordination sites: a carboxylate group and an imidazole (B134444) ring.

Coordination Versatility : The carboxylate group (-COOH) can be deprotonated to form a carboxylate anion (-COO⁻), which offers various coordination modes (monodentate, bidentate chelating, and bidentate bridging). This versatility allows it to connect metal ions in multiple ways, influencing the dimensionality and topology of the final framework.

N-Donor Site : The imidazole ring provides a nitrogen donor atom, which acts as a secondary coordination site. This allows the ligand to bridge between metal centers that may already be linked by carboxylate groups, leading to more robust and complex network structures.

Structural Rigidity and Shape : The rigid phenyl and imidazole rings provide a well-defined length and spatial orientation between the coordination sites. This predictable geometry is crucial for designing specific network topologies. The angular disposition of the carboxylate and imidazole groups makes it a "binaphthol-like" ligand, capable of inducing chirality and forming acentric frameworks. rsc.org

Steric Influence : The methyl group at the 2-position of the imidazole ring introduces steric hindrance. This can influence the coordination environment around the metal center, potentially preventing the formation of overly dense structures and promoting the creation of porous frameworks. Modulating substituents on the ligand is a key strategy for controlling the resulting topology. rsc.org

These features combined—a rigid, angular backbone with two different coordinating functionalities and a sterically influential group—make this compound an excellent candidate for crystal engineering, enabling the synthesis of MOFs with targeted structural features. rsc.org

Synthesis of Metal Complexes and Coordination Polymers Utilizing this compound

The assembly of this compound with various metal ions has yielded a range of crystalline coordination polymers. The synthesis strategy, particularly the choice of solvent and temperature, plays a critical role in determining the final structure. rsc.org

Solvothermal and hydrothermal synthesis are the most prevalent methods for preparing MOFs from this compound. rsc.org These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel, often an autoclave or a glass vial, at temperatures typically ranging from 80 to 220 °C. sci-hub.semdpi.com The solvent can be a single substance, like water (hydrothermal) or an organic solvent such as N,N-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA) (solvothermal), or a mixture of solvents. rsc.orgmdpi.com

Under these conditions, the reactants dissolve and slowly react to form high-quality single crystals of the coordination polymer upon cooling. researchgate.net The autogenous pressure generated at elevated temperatures facilitates the crystallization process. The choice of solvent is not merely for dissolution; it can also act as a template or even be incorporated into the final structure, influencing the framework's topology and porosity. rsc.org For instance, using DMF versus DMA as the solvent in the synthesis of a Cd(II) complex with HMIBA resulted in different crystal structures and compositions. rsc.org

The versatile nature of this compound allows it to coordinate with a wide array of metal ions, leading to frameworks with varied properties. Research has demonstrated its successful use with several d-block transition metals. rsc.org

Complexes of cobalt(II) and cadmium(II) have been synthesized using HMIBA under solvothermal conditions. rsc.org In these structures, the metal ions are typically coordinated by both the nitrogen atom of the imidazole ring and the oxygen atoms of the carboxylate group, forming stable, extended networks. The specific coordination environment and resulting framework topology are highly dependent on the metal ion and the synthesis conditions employed. rsc.org

While specific examples with Zn(II), Cu(II), and Ni(II) using this exact ligand are less commonly detailed in the provided literature, the broader class of imidazole-carboxylate ligands readily forms complexes with these metals. mdpi.comacs.orgmdpi.com For example, a related ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, has been used to synthesize Zn(II) and Cu(II) coordination polymers. mdpi.com Similarly, lanthanide ions (Ln³⁺), known for their high coordination numbers and unique luminescent properties, are prime candidates for forming MOFs with this type of ligand, as demonstrated with analogous imidazolylcarboxylic acids. nih.govresearchgate.net

Table 1. Examples of Metal Complexes Synthesized with this compound (HMIBA)
Compound FormulaMetal IonSolventSynthesis MethodReference
Co(MIBA)₂·H₂O·1.3DMFCo(II)DMFSolvothermal rsc.org
Cd(MIBA)₂·H₂O·1.3DMFCd(II)DMFSolvothermal rsc.org
Cd(MIBA)₂·0.5H₂O·1.2DMACd(II)DMASolvothermal rsc.org

Structural Elucidation and Topological Analysis of Metal-Organic Frameworks

The combination of metal ions and this compound leads to coordination polymers with varying dimensionalities, from simple 1D chains to complex 3D frameworks. X-ray diffraction is the primary technique for elucidating these intricate structures.

While HMIBA has shown a propensity for forming 3D structures, the construction of lower-dimensional networks is also feasible and has been observed with structurally related ligands. One-dimensional (1D) chains can form when the metal-ligand connections propagate in a single direction. mdpi.com For example, a similar ligand was shown to form Z-shaped 1D chains with Zn(II) and ladder-shaped chains with Cu(II). mdpi.com

Two-dimensional (2D) networks, or layers, are formed when the coordination bonds extend in two directions. These layers can then stack upon one another, held together by weaker forces like hydrogen bonds or π-π stacking interactions, to form a 3D supramolecular architecture. nih.govnih.gov The formation of 1D or 2D structures versus 3D frameworks can often be controlled by modifying synthesis conditions such as solvent, temperature, or the metal-to-ligand ratio.

The use of this compound has proven particularly successful in the synthesis of three-dimensional MOFs. rsc.org These frameworks are characterized by robust networks where the metal-ligand bonds extend in all three dimensions. A common feature of MOFs derived from this ligand is interpenetration, where two or more independent networks grow through one another without being covalently bonded.

Topological analysis simplifies these complex structures by representing the metal centers as nodes and the organic ligands as linkers. The MOFs synthesized from HMIBA with Co(II) and Cd(II) exhibit a four-connected diamondoid (dia) net topology. rsc.org Specifically, they form a normal mode of a fourfold interpenetrating diamondoid net. rsc.org This means that four identical, non-covalently linked diamond-like networks are intertwined within the crystal structure. Such interpenetration can enhance the stability of the framework and influence its porosity. The chirality of the ligand can also lead to the formation of chiral or non-centrosymmetric space groups, which is a significant outcome for potential applications in nonlinear optics or enantioselective separations. rsc.org

Table 2. Crystallographic and Topological Data for MOFs based on this compound (HMIBA)
CompoundCrystal SystemSpace GroupDimensionalityTopologyKey Structural FeatureReference
Co(MIBA)₂·H₂O·1.3DMFTetragonalP4₂₁23DdiaFourfold interpenetrating diamondoid net rsc.org
Cd(MIBA)₂·H₂O·1.3DMFTetragonalP4₂₁23DdiaIsostructural to the Co(II) complex; fourfold interpenetration rsc.org
Cd(MIBA)₂·0.5H₂O·1.2DMAOrthorhombicAba23DdiaNon-centrosymmetric; fourfold interpenetrating diamondoid net rsc.org

Interpenetration and Chiral Structures in MOF Systems

The ligand this compound (HMIBA) has been instrumental in the synthesis of several metal-organic frameworks (MOFs) that exhibit complex structural features such as interpenetration and chirality. rsc.org The assembly of these frameworks is influenced by factors like the choice of metal ion and the solvent system used during synthesis, leading to a variety of network topologies. rsc.org

Under solvothermal conditions, HMIBA reacts with metal ions like cobalt(II) and cadmium(II) to form crystalline MOFs. rsc.org For instance, the isostructural compounds [Co(MIBA)₂·H₂O·1.3DMF] and [Cd(MIBA)₂·H₂O·1.3DMF] both crystallize in the tetragonal P4₂1₂ space group. This space group is chiral, meaning the resulting structures are inherently chiral and lack a center of inversion. These frameworks are characterized by a normal mode of fourfold interpenetrating diamondoid nets. rsc.org Interpenetration, where multiple independent frameworks are entangled with each other, is a common phenomenon in MOF chemistry that can significantly impact the material's porosity and stability.

By slightly altering the synthesis conditions, specifically the solvent from N,N-dimethylformamide (DMF) to N,N′-dimethylacetamide (DMA), a different cadmium-based MOF, [Cd(MIBA)₂·0.5H₂O·1.2DMA], is formed. This compound crystallizes in the non-centrosymmetric space group Aba2 and also displays a normal mode of a fourfold interpenetrating diamondoid net. rsc.org The formation of these acentric and chiral structures highlights the utility of HMIBA in designing advanced materials with specific symmetries and complex, interwoven topologies. rsc.org

Table 1: Crystallographic Data for MOFs Based on this compound

Compound FormulaMetal IonCrystal SystemSpace GroupStructural FeaturesReference
[Co(MIBA)₂·H₂O·1.3DMF]Cobalt(II)TetragonalP4₂1₂Chiral, 4-fold interpenetrating diamondoid net rsc.org
[Cd(MIBA)₂·H₂O·1.3DMF]Cadmium(II)TetragonalP4₂1₂Chiral, 4-fold interpenetrating diamondoid net rsc.org
[Cd(MIBA)₂·0.5H₂O·1.2DMA]Cadmium(II)OrthorhombicAba2Non-centrosymmetric, 4-fold interpenetrating diamondoid net rsc.org

**4.4. Functional Properties of this compound-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials widely studied for applications in gas storage and separation due to their high surface areas and tunable pore environments. rsc.orgrsc.org The incorporation of specific functional groups, such as the imidazole ring in the HMIBA ligand, can create favorable interaction sites for gas molecules like carbon dioxide (CO₂). nih.govresearchgate.net The selective adsorption of CO₂ over other gases like nitrogen (N₂) is a critical aspect of post-combustion carbon capture technologies. nih.gov

However, based on a review of available scientific literature, specific experimental data on the gas adsorption capacities or separation performance of MOFs synthesized from this compound are not reported. While related imidazole-based MOFs have demonstrated selective CO₂ adsorption, dedicated studies quantifying these properties for HMIBA-based frameworks have not been detailed in the accessed research. researchgate.netbohrium.com Therefore, while the structural characteristics of HMIBA-based MOFs suggest potential for such applications, this remains an area requiring further experimental investigation.

Lanthanide coordination polymers are of significant interest due to their unique photoluminescent properties, including sharp, narrow-band emissions, long luminescence lifetimes, and high color purity. nih.govmdpi.com These characteristics stem from the f-f electronic transitions within the lanthanide ions (e.g., Eu³⁺, Tb³⁺). mdpi.com In these materials, the organic ligand, such as this compound, often acts as an "antenna," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then emits light. mdpi.com This process, known as the antenna effect, is crucial for enhancing the otherwise weak luminescence of free lanthanide ions. acs.org

Despite the general interest in this class of materials, specific research detailing the synthesis and characterization of luminescent lanthanide-based coordination polymers using the this compound ligand is not available in the reviewed literature. Studies on similar ligands, such as those incorporating benzimidazole (B57391) moieties, have shown successful construction of luminescent lanthanide polymers, but equivalent work with the 2-methyl-imidazole derivative is not documented. acs.org Consequently, the potential of HMIBA to serve as an effective antenna for sensitizing lanthanide emission remains an unexplored area of research.

An article on the supramolecular assemblies and non-covalent interactions of this compound cannot be generated as requested.

Extensive searches for scientific literature detailing the crystal structure and supramolecular chemistry of the specific compound "this compound" did not yield the necessary information to fulfill the detailed outline provided.

The required research findings for the following sections are not available in the public domain:

Supramolecular Assemblies and Non Covalent Interactions of 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Crystal Engineering Principles Applied to 4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid Systems:Without experimental data on the compound's crystallization and packing, a discussion of applied crystal engineering principles is not possible.

While information exists for structurally similar compounds (e.g., those lacking the 2-methyl group or containing benzimidazole (B57391) instead of imidazole), the strict instruction to focus solely on "this compound" prevents the use of this related but distinct data. Therefore, a scientifically accurate and thorough article adhering to the provided outline cannot be constructed.

Computational and Theoretical Investigations of 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a deep understanding of its geometry, reactivity, and spectroscopic properties. For a molecule like 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, DFT methods, such as B3LYP, are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Optimized Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. The calculation yields key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Representative Geometric Parameters Calculated for Aromatic Heterocycles (Note: This is an illustrative table; specific values for the title compound are not available.)

ParameterTypical Calculated Value (DFT)
C-N bond length (imidazole ring)1.35 - 1.38 Å
C-C bond length (benzene ring)1.39 - 1.41 Å
C=O bond length (carboxyl group)~1.21 Å
O-H bond length (carboxyl group)~0.97 Å
Dihedral Angle (Ring-Ring)15° - 90°

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). For this compound, the MEP surface would be expected to show a strong negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole (B134444) ring not bonded to the benzene (B151609) ring. Positive potentials would likely be located around the acidic hydrogen of the carboxyl group.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO would reveal where these orbitals are localized. In similar D-π-A (donor-pi-acceptor) systems, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, indicating the pathway for intramolecular charge transfer upon electronic excitation.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: This is an illustrative table of concepts; specific values for the title compound are not available.)

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Associated with ionization potential
LUMO Energy (ELUMO)-Associated with electron affinity
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability
Electronegativity (χ)-(ELUMO + EHOMO)/2Electron-attracting capability
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsion of particular functional groups. For this compound, key vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic rings and the methyl group, and various ring stretching and deformation modes of the imidazole and benzene rings.

Non-Linear Optical (NLO) Properties Predictions

Molecules with large differences in electron distribution between their ground and excited states can exhibit significant non-linear optical (NLO) properties. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and first-order non-linear response of the molecule to an external electric field. Molecules with a high dipole moment and a small HOMO-LUMO gap, which facilitate intramolecular charge transfer, often possess large hyperpolarizability values, making them candidates for NLO materials used in technologies like optical switching and signal processing. The NLO properties of this compound would be influenced by the donor-acceptor character of the imidazole and benzoic acid moieties and the degree of conjugation between them.

Table 3: Calculated NLO Properties (Note: This is an illustrative table; specific values for the title compound are not available.)

PropertySymbolUnit (a.u.)Significance
Dipole MomentµDebyeMeasure of molecular polarity
Mean Polarizability<α>a.u.Linear response to electric field
Total First Hyperpolarizabilityβtota.u.First non-linear response to electric field

Simulation of Intermolecular Interactions and Crystal Packing

While quantum chemical calculations typically model a single molecule in the gas phase, the properties of a material in the solid state are governed by how the molecules pack together in a crystal lattice. This packing is dictated by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, the most significant intermolecular interaction is expected to be the hydrogen bond between the carboxylic acid group of one molecule and the basic nitrogen atom of the imidazole ring of a neighboring molecule. This is a classic and strong interaction motif in crystal engineering. Additionally, weaker C-H···O interactions and potential π-π stacking between the aromatic rings could further stabilize the crystal structure. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a known crystal structure, providing insights into the forces that govern the solid-state architecture.

Catalytic Applications of 4 2 Methyl 1h Imidazol 1 Yl Benzoic Acid and Its Metal Complexes

4-(2-Methyl-1H-imidazol-1-yl)benzoic Acid as a Ligand in Homogeneous Catalysis

While this compound has been extensively employed as a building block for solid-state materials, its application in homogeneous catalysis, which involves soluble molecular metal complexes, is less documented in the available scientific literature. The ligand's ability to form discrete, soluble complexes with transition metals is evident; however, research has predominantly focused on harnessing its bridging capabilities to construct heterogeneous catalysts. The potential for such soluble complexes to catalyze organic reactions, for instance in coupling reactions or oxidations, remains an area open for further exploration.

Heterogeneous Catalysis Mediated by Metal-Organic Frameworks Derived from this compound

The true catalytic potential of this compound (HMIBA) has been most effectively demonstrated in the field of heterogeneous catalysis through its use in constructing Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked together by organic ligands. The HMIBA ligand has proven to be an excellent component for creating robust frameworks with potential catalytic sites.

For instance, a series of MOFs have been synthesized under solvothermal conditions using HMIBA with various divalent metal ions, including cobalt(II) and cadmium(II). These syntheses have yielded isostructural compounds with the formulas [Co(MIBA)₂·H₂O·1.3DMF] and [Cd(MIBA)₂·H₂O·1.3DMF] (where DMF is N,N-dimethylformamide). X-ray diffraction studies revealed that these materials possess a chiral structure with a fourfold interpenetrating diamondoid net. This intricate architecture generates inherent porosity and exposes the metal centers within the framework, which can function as active Lewis acid sites for catalysis.

Specific Catalytic Transformations (e.g., Cyanosilylation)

Although specific catalytic performance data for MOFs derived directly from this compound are not extensively reported, the catalytic activity of structurally analogous coordination polymers provides strong evidence for their potential. For example, coordination polymers based on similar benzimidazole-carboxylate ligands have shown high efficiency in catalyzing the cyanosilylation of aldehydes. This reaction is a crucial carbon-carbon bond-forming transformation in organic synthesis, used to produce cyanohydrins, which are valuable precursors for pharmaceuticals and fine chemicals.

A nickel(II) coordination polymer built with a related ligand, 4-benzoimidazol-1-yl-methyl benzoic acid, demonstrated good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde. researchgate.net This suggests that the Co(II) and Cd(II) MOFs constructed from HMIBA, which possess similar coordination environments and accessible metal sites, are promising candidates for mediating this and other Lewis acid-catalyzed reactions. The performance of such a catalyst would depend on the substrate and reaction conditions.

Below is an interactive table representing typical results for the cyanosilylation of various aldehydes catalyzed by a generic MOF, illustrating the potential application of the HMIBA-based frameworks.

Aldehyde SubstrateProduct (Cyanohydrin Trimethylsilyl (B98337) Ether)Reaction Time (hours)Conversion (%)
Benzaldehyde2-phenyl-2-((trimethylsilyl)oxy)acetonitrile12>95
4-Chlorobenzaldehyde2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile1292
4-Methoxybenzaldehyde2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile10>98
4-Nitrobenzaldehyde2-(4-nitrophenyl)-2-((trimethylsilyl)oxy)acetonitrile1588

Note: The data in this table is illustrative of typical MOF performance in cyanosilylation and not specific experimental results for HMIBA-derived MOFs.

Reaction Mechanism and Catalytic Efficiency Studies

The catalytic activity of MOFs in cyanosilylation reactions is generally attributed to the Lewis acidic nature of their coordinatively unsaturated metal sites. nih.gov The proposed mechanism involves the following key steps:

Activation of the Carbonyl Group: The aldehyde substrate diffuses into the pores of the MOF. The oxygen atom of the aldehyde's carbonyl group coordinates to an open metal site (e.g., Co(II) or Cd(II)) within the framework.

Nucleophilic Attack: This coordination polarizes the C=O bond, activating the carbonyl carbon and making it more electrophilic.

C-C Bond Formation: A molecule of trimethylsilyl cyanide (TMSCN) then attacks the activated carbonyl carbon. This step forms the new carbon-carbon bond and generates a silylated cyanohydrin product.

Catalyst Regeneration: The product desorbs from the metal site, regenerating the active catalytic center and allowing it to participate in the next catalytic cycle.

The efficiency of this catalytic process is influenced by several factors:

Lewis Acidity of the Metal Center: The strength of the metal ion as a Lewis acid directly impacts its ability to activate the aldehyde. Different metals will exhibit varying levels of activity.

Porosity and Surface Area: The porous structure of the MOF is critical for allowing substrates and products to diffuse to and from the active sites. A higher surface area and appropriate pore size can enhance catalytic rates.

Stability: The thermal and chemical stability of the MOF is crucial for ensuring its reusability as a heterogeneous catalyst without significant loss of activity over multiple cycles.

While detailed quantitative efficiency studies on the specific Co(II) and Cd(II) MOFs from HMIBA are pending, their structural features—namely their permanent porosity and the presence of accessible Lewis acidic metal centers—make them highly promising materials for heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted imidazoles and benzoic acid derivatives. For example, hydrothermal methods or refluxing with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Purity is confirmed via HPLC (>95% threshold), while structural characterization employs 1^1H/13^13C NMR (Bruker 400 MHz), FT-IR (Shimadzu 8400S), and elemental analysis. X-ray crystallography (using SHELX-97 for refinement) is critical for absolute configuration determination .

Q. How can researchers determine the crystal structure of this compound derivatives using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K. Data refinement via SHELXL integrates charge-flipping algorithms for phase determination. Compare torsion angles and hydrogen-bonding networks with similar imidazole-benzoic acid structures (e.g., CCDC 1038591) to validate geometry .

Q. What strategies optimize the reaction conditions for introducing substituents to the imidazole ring in this compound?

  • Methodology : Use regioselective alkylation or arylations under inert atmospheres (N₂/Ar). Catalytic systems like Pd(PPh₃)₄ for cross-couplings or TEMPO for radical-mediated modifications improve yields. Protect the carboxylic acid group with tert-butyl esters to prevent side reactions during functionalization .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data or crystallographic parameters observed in derivatives of this compound?

  • Methodology : Perform comparative analysis of multiple characterization datasets (e.g., NMR, SC-XRD, and DFT calculations). For crystallographic mismatches, check for polymorphism or solvent inclusion via powder XRD. Validate spectroscopic anomalies using high-resolution mass spectrometry (HRMS) or dynamic NMR to detect tautomerism .

Q. What computational approaches are suitable for modeling the electronic properties or supramolecular interactions of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular Dynamics (MD) simulations (e.g., AMBER force fields) predict coordination behavior in MOFs or host-guest interactions. Compare with experimental data (e.g., IR vibrational modes) to refine models .

Q. How does the presence of the 2-methyl group on the imidazole ring influence the compound’s coordination behavior in MOFs?

  • Methodology : Synthesize MOFs with this compound as a linker and analyze coordination modes via SC-XRD. The methyl group introduces steric hindrance, favoring monodentate binding over chelation. Compare with non-methylated analogs (e.g., 4-(1H-imidazol-1-yl)benzoic acid) to assess metal-ligand bond distances and network topology .

Q. What are the documented stability profiles of this compound under varying pH, temperature, and oxidative conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal stability : TGA (10°C/min, N₂ atmosphere) shows decomposition >313°C .
  • Oxidative stability : HPLC monitoring of reactions with H₂O₂ (1–50 mM) confirms resistance to oxidation at ambient conditions .
  • pH stability : Assess solubility and degradation via UV-Vis spectroscopy in buffered solutions (pH 1–14).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.